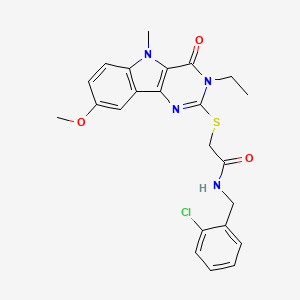

![molecular formula C16H15NO B2742468 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone CAS No. 357302-54-6](/img/structure/B2742468.png)

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

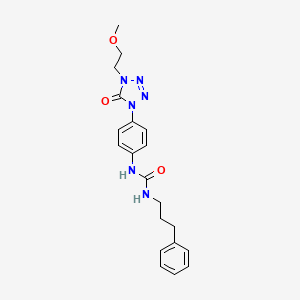

The compound “1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone” is a derivative of isoindole . Isoindole derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .

Synthesis Analysis

The synthesis of isoindole derivatives involves various methods. One method involves the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes . Another method involves the reaction of benzyne with N-substituted imidazoles to afford arylamines containing anthracene . A CO-free protocol for the synthesis of isoindole-1,3-diones has also been reported .Molecular Structure Analysis

The molecular structure of isoindole derivatives involves a 1,3-dioxoisoindoline moiety . The isoindoline analogue displays high MT2 binding affinity (Ki = 2 nM) and high selectivity towards the MT2 subtype .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindole derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .Physical And Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives vary. For example, one derivative, 3- (1,3-dihydro-2H-isoindol-2-yl)benzoic acid, has a molecular weight of 239.27 .Applications De Recherche Scientifique

Anticancer Properties

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone exhibits potential anticancer effects. Researchers have investigated its ability to inhibit tumor growth and metastasis. It may interfere with cell signaling pathways, induce apoptosis (programmed cell death), and suppress angiogenesis (formation of blood vessels that feed tumors). Further studies are needed to explore its specific mechanisms and potential clinical applications .

Treatment of Myelodysplastic Syndrome (MDS)

This compound is related to lenalidomide, a drug used in the treatment of 5q-deletion-associated myelodysplastic syndrome (del(5q)-MDS). Lenalidomide improves red blood cell production and reduces the need for blood transfusions in patients with this condition .

Neurological Disorders and Neuroprotection

Research suggests that 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone may have neuroprotective properties. It could potentially mitigate oxidative stress, inflammation, and neuronal damage associated with neurodegenerative diseases like Alzheimer’s and Parkinson’s. Investigations into its precise mechanisms are ongoing .

Anti-Inflammatory Effects

The compound exhibits anti-inflammatory activity, which could be valuable in treating inflammatory conditions. It may modulate immune responses and reduce cytokine production. Researchers are exploring its potential in managing autoimmune disorders and chronic inflammation .

Cardiovascular Applications

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone’s cardiovascular effects are of interest. It may impact blood vessel function, platelet aggregation, and vascular inflammation. These properties could have implications for cardiovascular disease prevention and management .

Chemical Synthesis and Medicinal Chemistry

Beyond its biological applications, this compound serves as a building block in chemical synthesis and medicinal chemistry. Scientists use it to create novel derivatives with modified properties, potentially leading to new drug candidates or therapeutic agents .

Orientations Futures

The future directions in the research and application of isoindole derivatives could involve the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives . This could potentially broaden their use in chemical production and clinical medicine .

Propriétés

IUPAC Name |

1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12(18)13-7-4-8-16(9-13)17-10-14-5-2-3-6-15(14)11-17/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTFOHXGXTYBEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2742391.png)

![(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2742396.png)

![3-amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2742397.png)

![4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2742398.png)

![3-(4-fluorophenyl)-5-(2-methoxyethyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742399.png)

![(5Z)-3-(4-methylphenyl)-N-[(4-methylphenyl)methoxy]-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2742400.png)

![Methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2742405.png)

![Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2742406.png)